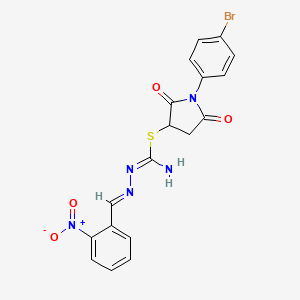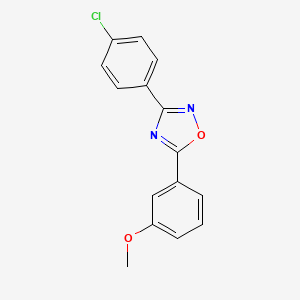![molecular formula C19H27F3N2 B5775827 1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)
1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CTTP, is a novel compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has shown promising results in various studies, making it a potential candidate for drug development.
作用机制
The mechanism of action of CTTP is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways. CTTP has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. CTTP has also been found to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels.
Biochemical and Physiological Effects:
CTTP has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. CTTP has also been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects. In addition, CTTP has been found to modulate the activity of various ion channels, which may contribute to its effects on cellular energy homeostasis and cell growth.
实验室实验的优点和局限性
CTTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various studies, making it a potential candidate for drug development. However, CTTP also has some limitations. Its mechanism of action is not fully understood, which may limit its potential use in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on CTTP. One potential avenue is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. CTTP has shown promising results in animal models of these diseases, and further studies are needed to determine its potential clinical use. Another future direction is to investigate its potential use in the treatment of cancer. CTTP has shown anti-cancer effects in various studies, and further research is needed to determine its potential as a cancer therapeutic. Finally, further studies are needed to determine the safety and efficacy of CTTP in humans, which will be crucial for its potential use in clinical applications.
Conclusion:
In conclusion, CTTP is a novel compound that has shown promising results in various studies. It has potential applications in the treatment of neurological disorders, cancer, and inflammation. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. CTTP has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy in humans. There are several future directions for research on CTTP, which will be crucial for its potential use in clinical applications.
合成方法
The synthesis of CTTP involves the reaction of 1-cyclooctylpiperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The reaction yields CTTP as a white solid, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
CTTP has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of neurological disorders, cancer, and inflammation. CTTP has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CTTP has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2/c20-19(21,22)16-7-6-10-18(15-16)24-13-11-23(12-14-24)17-8-4-2-1-3-5-9-17/h6-7,10,15,17H,1-5,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQFXGOETYYZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)

![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
